

Application Note: Quantification of Olutasidenib in Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Olutasidenib	
Cat. No.:	B609739	Get Quote

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Olutasidenib** in plasma. **Olutasidenib** is a selective inhibitor of mutated isocitrate dehydrogenase-1 (IDH1) approved for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][2] The described method utilizes liquid-liquid extraction for sample preparation and has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olutasidenib is a targeted therapy that specifically inhibits the mutated IDH1 enzyme, a key driver in certain cancers like AML.[3][4] The mutated IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation.[3][4] By inhibiting this mutated enzyme, **Olutasidenib** reduces 2-HG levels, promoting normal cellular development.[3][5] Monitoring plasma concentrations of **Olutasidenib** is crucial for optimizing dosage and ensuring therapeutic efficacy. This document provides a detailed protocol for a robust LC-MS/MS method for its quantification in plasma.[1]

ExperimentalMaterials and Reagents

· Olutasidenib reference standard



- Ibrutinib (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Ammonium formate buffer (pH 3.0)
- Rat plasma (or other appropriate biological matrix)
- · Water, HPLC grade

Equipment

- · Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS)
- Analytical column: Inertsil ODS, 150 mm × 4.6 mm, 3.5 μm[1]
- Vortex mixer
- Centrifuge

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of **Olutasidenib** and the internal standard (Ibrutinib) at a concentration of 30.0 ng/mL in a suitable solvent.[1] Store these solutions at 2-8°C.[1]
- Calibration Standards and QC Samples: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of the Olutasidenib stock solution into blank rat plasma.[1] The calibration curve should span a range of 3.0–60.0 ng/mL.[1] Suggested QC concentrations are 3.0 ng/mL (LLOQ QC), 7.5 ng/mL (LQC), 30.0 ng/mL (MQC), and 45.0 ng/mL (HQC).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)



This method was chosen over solid-phase extraction (SPE) and protein precipitation (PPT) due to its superior sensitivity, enhanced analyte recovery, and reduced matrix effects.[1]

- To 200 μ L of plasma sample in a polypropylene tube, add 500 μ L of diluent, the appropriate concentration of the standard solution, and 500 μ L of the internal standard (Ibrutinib).[1]
- Vortex the mixture briefly.[1]
- Add 300 µL of acetonitrile (ACN) as the extracting solvent and vortex for 10 minutes.[1]
- Centrifuge the sample for 20 minutes.[1]
- Transfer the supernatant to an HPLC vial for analysis.[1]

LC-MS/MS Analysis

Chromatographic Conditions:

Parameter	Value	
Column	Inertsil ODS, 150 mm × 4.6 mm, 3.5 μm[1]	
Mobile Phase	Acetonitrile (ACN) and Ammonium formate buffer (pH 3.0) (50:50 v/v)[1]	
Flow Rate	1.0 mL/min[1]	
Column Temperature	Room temperature[1]	
Injection Volume	Not specified, typically 5-20 μL	
Run Time	5 minutes[1]	

Mass Spectrometric Conditions:



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI)[1][6]
Scan Type	Multiple Reaction Monitoring (MRM)[6]
MRM Transitions	Olutasidenib: m/z 354.8589 → 239.8107lbrutinib (IS): m/z 441.573 → 372.1236[1][6]
Ion Spray Voltage	5500 V[1]
Source Temperature	550 °C[1]
Drying Gas Temperature	120-250 °C[1]
Collision Energy	15 V[1]

Results and Data Presentation

The method was validated for its performance characteristics. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter	Result
Concentration Range	3.0–60.0 ng/mL[1]
Linear Regression Model	Weighted (1/x²) least squares[1]
Correlation Coefficient (r²)	≥ 0.999[1][6]

Table 2: Precision and Accuracy



QC Level	Concentration (ng/mL)	Intra-assay Precision (%CV)	Accuracy (%)
LLOQ QC	3.0	3.41[1][6]	97.40[1][6]
LQC	7.5	0.58[1][6]	99.69[1][6]
MQC	30.0	0.31[1][6]	99.4[1][6]
HQC	45.0	0.36[1][6]	99.16[1][6]

Table 3: Recovery

QC Level	Concentration (ng/mL)	Recovery (%)
LQC	15.00	>85[1]
MQC	30.00	>85[1]
HQC	45.00	>85[1]

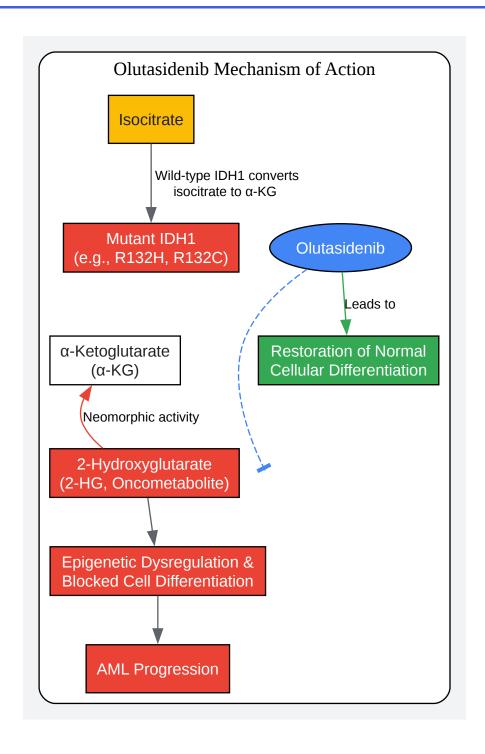
Visualizations



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Caption: Experimental workflow for Olutasidenib quantification in plasma.





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Caption: Signaling pathway of **Olutasidenib** in inhibiting mutant IDH1.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable means for the quantification of **Olutasidenib** in plasma. The method is sensitive, accurate, and precise



over a clinically relevant concentration range. This protocol is well-suited for pharmacokinetic analysis and therapeutic drug monitoring of **Olutasidenib** in research and clinical settings.

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